molecular formula C20H25ClN2O2 B085969 Quinine hydrochloride CAS No. 130-89-2

Quinine hydrochloride

Cat. No. B085969
CAS RN: 130-89-2
M. Wt: 360.9 g/mol
InChI Key: LBSFSRMTJJPTCW-DSXUQNDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinine hydrochloride is an alkaloid derived from the bark of the cinchona tree . It is used as an antimalarial drug and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633 . Quinine works by killing the parasite or preventing it from growing .


Synthesis Analysis

Quinine hydrochloride is obtained by neutralizing the alkaloid quinine with dilute hydrochloric acid and recrystallizing from boiling water to give fine colorless crystals of quinine hydrochloride . The enantioselective total synthesis of quinine has been accomplished in a pot-economical manner using five reaction vessels .


Molecular Structure Analysis

The molecular formula of Quinine hydrochloride is C20H25ClN2O2 . The molecular weight is 360.9 g/mol . The IUPAC name is ®-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride .


Chemical Reactions Analysis

Quinine hydrochloride is used in various chemical reactions. For example, it is used in the formation of chiral piperidine skeleton by a diphenylprolinol silyl ether-mediated formal aza-[3+3] cycloaddition/Strecker-type cyanation reaction .


Physical And Chemical Properties Analysis

Quinine hydrochloride is a compound with the molecular formula C20H25ClN2O2 and a molecular weight of 360.9 g/mol . The InChIKey is LBSFSRMTJJPTCW-DSXUQNDKSA-N .

Scientific Research Applications

  • Analytical Methodology Development : A study by Kluska et al. (2015) developed a methodology for the separation and determination of quinine and its derivatives, highlighting its importance in analytical chemistry (Kluska et al., 2015).

  • Auditory System Research : Quinine hydrochloride was used to study its effects on the human auditory dynamic range, serving as a model for cochlear hearing loss (Berninger, Karlsson, & Alván, 1998).

  • Pharmacokinetic Studies : Research comparing the bioavailability of different quinine salts (hydrochloride, sulfate, and ethyl carbonate) in humans, indicating its significance in clinical pharmacology (Jamaludin et al., 1988).

  • Hematological Research : Bennett and Desforges (1967) discovered that quinine hydrochloride causes haemolysis in vitro, providing insights into its effects on blood cells (Bennett & Desforges, 1967).

  • Fluorescence Imaging : Vitt and Engstrom (1997) utilized quinine fluorescence for imaging electrode reactions, demonstrating its application in electrochemistry (Vitt & Engstrom, 1997).

  • Genotoxicity Testing : Münzner and Renner (1983) tested quinine hydrochloride for genotoxic activity using various genetic test systems, contributing to safety assessments in pharmacology (Münzner & Renner, 1983).

  • Historical Medical Research : Butrous (2020) explored the historical use of quinine in treating various diseases, illustrating its role in disease-modifying anti-rheumatic drugs (Butrous, 2020).

  • Neurological Applications : Stavraky (1933) investigated the effect of quinine on the parasympathetic and sympathetic innervation of salivary glands, contributing to neurological research (Stavraky, 1933).

Safety And Hazards

Quinine hydrochloride may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves .

Future Directions

Quinine hydrochloride has remained a very relevant antimalarial drug 400 years after its effectiveness was discovered . Unlike other antimalarials, the development of resistance to quinine has been slow . Therefore, it is still used for the treatment of severe and cerebral malaria, for malaria treatment in all trimesters of pregnancy, and in combination with doxycycline against multidrug-resistant malaria parasites .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSFSRMTJJPTCW-DSXUQNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30860-23-2
Record name Quinine, hydrochloride (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30860-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7044213
Record name Quinine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinine hydrochloride

CAS RN

7549-43-1, 60-93-5, 130-89-2, 6119-47-7
Record name Cinchonan-9-ol, 6′-methoxy-, hydrochloride (1:?), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7549-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Quinine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:?), (8.alpha.,9R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (8α,9R)-6'-methoxycinchonan-9-ol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CS0WNO31M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinine hydrochloride
Reactant of Route 2
Quinine hydrochloride
Reactant of Route 3
Quinine hydrochloride
Reactant of Route 4
Quinine hydrochloride
Reactant of Route 5
Quinine hydrochloride
Reactant of Route 6
Quinine hydrochloride

Citations

For This Compound
8,420
Citations
FJ Muhtadi, MA Loutfy, MMA Hassan - Analytical Profiles of Drug …, 1983 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, metabolism and pharmacokinetics, and method of the analysis of quinine hydrochloride. The UV …
Number of citations: 4 www.sciencedirect.com
SS Dhondge, PH Shende, LJ Paliwal… - The Journal of Chemical …, 2015 - Elsevier
… All the solutes used in this work, namely quinine hydrochloride dihydrate, guanidine hydrochloride and quinic acid were of high purity (>0.99 mass fraction) and were used without …
Number of citations: 33 www.sciencedirect.com
AA Bachmanov, DR Reed, MG Tordoff, RA Price… - Behavior genetics, 1996 - Springer
Mice of the 129/J (129) and C57BL/6ByJ (B6) strains and their reciprocal F 1 and F 2 hybrids were offered solutions of ethanol, sucrose, citric acid, quinine hydrochloride, and NaCl in …
Number of citations: 137 link.springer.com
PN Drewitt, KR Butterworth, CD Springall… - Food and chemical …, 1993 - Elsevier
Following a double-blind, four-way crossover design, 32 healthy volunteers (20 males and 12 females) each consumed lactose placebo, or 80, 120 or 160 mg quinine HCl daily for 21 …
Number of citations: 17 www.sciencedirect.com
PT Young, RG Burright, LJ Tromater - The American Journal of Psychology, 1963 - JSTOR
… quinine hydrochloride is C22H2402N2. HCI and its molecular weight (anhydrous) is 360.88. For simplicity, we refer to quinine hydrochloride … studies with quinine hydrochloride and …
Number of citations: 33 www.jstor.org
E Ponder, JC Abels - … of the Society for Experimental Biology …, 1936 - journals.sagepub.com
… The purpose of this paper is to show that red cells of rabbits receiving quinine hydrochloride in … The time-dilution curve for quinine hydrochloride and rabbit red cells can h found in the …
Number of citations: 14 journals.sagepub.com
S Garg, G Doncel, S Chabra, SN Upadhyay, GP Talwar - Contraception, 1994 - Elsevier
… Quinine hydrochloride and Sapindus saponins were studied … co-solvent for dissolving quinine hydrochloride. Nonoxynol-9 … and 0.75% of quinine hydrochloride is spermitidal up to a …
Number of citations: 75 www.sciencedirect.com
S Kumaresan, RR Pawar, BD Kevadiya… - …, 2019 - ncbi.nlm.nih.gov
… release host materials for the model drug quinine hydrochloride dihydrate (QU). The popular … antimalarial drug quinine hydrochloride dihydride with natural and synthetic saponite clay. …
Number of citations: 19 www.ncbi.nlm.nih.gov
WD Goatcher, DC Church - Journal of Animal Science, 1970 - academic.oup.com
… four species of ruminants to acetic acid (HAc) and quinine hydrochloride (QHC1) when some of the more important factors … Data for acetic acid and quinine hydrochloride from this study. …
Number of citations: 123 academic.oup.com
HD Patton, TC Ruch - Journal of Comparative Psychology, 1944 - psycnet.apa.org
" Preference thresholds for quinine hydrochloride were determined on 1 chimpanzee (Pan satyrus), 15 monkeys (Macaca mulatta) and 9 albino rats. The reliability of the testing …
Number of citations: 52 psycnet.apa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.